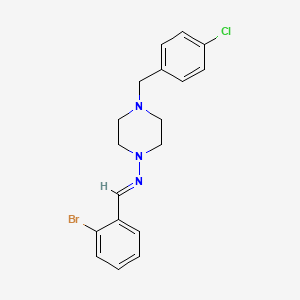

N-(2-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related bromo and chloro-substituted piperazine derivatives involves multiple steps, including elimination reactions, reduction reactions, and bromization. For instance, the preparation of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a compound with structural similarities, requires starting materials such as 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde, followed by reactions with piperidin-4-one derivatives (Bi, 2014).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction. These techniques confirm the structure and help understand the stabilization via intermolecular interactions. For instance, (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one was analyzed to reveal its stabilization mechanisms and intermolecular interactions, providing insights into the structural aspects of similar compounds (Chen et al., 2021).

Chemical Reactions and Properties

The chemical reactions involving piperazine derivatives highlight the versatility and reactivity of these compounds. For example, the synthesis of regioisomeric bromodimethoxy benzyl piperazines demonstrates the compound's ability to undergo transformations that yield structurally diverse derivatives, which is crucial for the development of novel compounds with desired properties (Abdel-Hay, Deruiter, & Clark, 2014).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis and characterization of related compounds, such as phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, have been explored to study their spectral, electrochemical, and magnetic properties. These studies contribute to the understanding of the structural and electronic effects on the behavior of copper complexes, which can have implications in catalysis and material science (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Biological Activities

- Research on bis-Schiff bases containing a piperazine ring, similar in structure to N-(2-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine, has shown antibacterial activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. These findings highlight the potential antimicrobial applications of such compounds (Xu et al., 2018).

- Another study focused on the synthesis and antiplatelet aggregation activity of novel substituted-piperazine analogues. This research contributes to the development of new therapeutic agents for preventing thrombotic diseases (Youssef et al., 2011).

Antifungal and Antimicrobial Applications

- A study on triazole alcohols containing N-benzylpiperazine carbodithioate moiety designed as antifungal agents showed significant activity against various Candida species, indicating the potential of these compounds in treating fungal infections (Mahmoudi et al., 2019).

- Synthesis and evaluation of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were undertaken for their antimicrobial activity, revealing some compounds with promising antimicrobial properties against various bacterial and fungal strains (Babu, Srinivasulu, & Kotakadi, 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-1-(2-bromophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrClN3/c19-18-4-2-1-3-16(18)13-21-23-11-9-22(10-12-23)14-15-5-7-17(20)8-6-15/h1-8,13H,9-12,14H2/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHZQEHFFSKHJU-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5560165.png)

![methyl (4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenyl)carbamate](/img/structure/B5560180.png)

![2-(3,4-dimethoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1H-indene-1,3(2H)-dione](/img/structure/B5560186.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B5560194.png)

![2-[(4-methylphenyl)amino]-2,4,6-cycloheptatrien-1-one](/img/structure/B5560200.png)

![1-(3-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}-6-methyl-2-quinolinyl)-3-piperidinol](/img/structure/B5560207.png)

![6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5560215.png)

![N-[(3S*,4R*)-1-[(dimethylamino)sulfonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560232.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide](/img/structure/B5560237.png)

![2-(2-furoyl)-8-[(4-methylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5560242.png)

![N'-[(5-methyl-2-furyl)methylene]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5560247.png)

![(1S*,5R*)-3-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560266.png)